3-(1-Methoxyethenyl)cyclohexa-1,4-diene
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Overview
Description
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 1-methoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene typically involves the functionalization of cyclohexa-1,4-diene. One common method includes the reaction of cyclohexa-1,4-diene with methoxyethenyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the methoxyethenyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. These processes often involve the use of transition metal catalysts to facilitate the addition of the methoxyethenyl group to the cyclohexa-1,4-diene framework. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxyethenyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohexa-1,4-diene derivatives.
Scientific Research Applications
3-(1-Methoxyethenyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(1-Methoxyethenyl)cyclohexa-1,4-diene exerts its effects involves the interaction of its methoxyethenyl group with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond of the methoxyethenyl group reacts with electrophiles. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: The parent compound, which lacks the methoxyethenyl group.
1,3-Cyclohexadiene: An isomer with double bonds at different positions.
γ-Terpinene: A related terpenoid compound.
Uniqueness
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclohexadiene derivatives and enhances its utility in various chemical transformations and industrial processes.
Properties
CAS No. |
827615-93-0 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-(1-methoxyethenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h4-7,9H,1,3H2,2H3 |
InChI Key |
RTLZRRPGQNXNIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1C=CCC=C1 |
Origin of Product |
United States |
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